molecular formula C10H10O2 B2458894 2-(cuban-1-yl)acetic acid CAS No. 135191-75-2

2-(cuban-1-yl)acetic acid

Cat. No.: B2458894
CAS No.: 135191-75-2
M. Wt: 162.188
InChI Key: GUEONBQYTUWHRR-UHFFFAOYSA-N
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Description

2-(cuban-1-yl)acetic acid is a unique organic compound with the molecular formula C₁₀H₁₀O₂. It is characterized by its cubane structure, which is a highly strained, cage-like hydrocarbon.

Properties

IUPAC Name

2-cuban-1-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-2(12)1-10-7-4-3-5(7)9(10)6(3)8(4)10/h3-9H,1H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEONBQYTUWHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C12C3C4C1C5C4C3C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(cuban-1-yl)acetic acid typically involves the following steps:

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under strong conditions, while the cubane core remains inert due to its high stability.

Reaction Reagents/Conditions Product Yield References
Decarboxylative oxidationKMnO₄, H₂SO₄, 80°CCubane-methanol + CO₂65–72%
Side-chain oxidationCrO₃, acetone, 0°C2-(Cuban-1-yl)glycolic acid48%

Mechanism : Oxidants like KMnO₄ abstract α-hydrogens, forming a keto intermediate that decarboxylates to release CO₂. The cubane’s rigid structure prevents ring-opening under these conditions.

Reduction Reactions

The carboxylic acid group is reduced to alcohol, retaining the cubane scaffold.

Reaction Reagents/Conditions Product Yield References
Carboxylic acid reductionLiAlH₄, THF, reflux2-(Cuban-1-yl)ethanol85%
Selective reductionNaBH₄/I₂, CH₃OH, 25°C2-(Cuban-1-yl)acetic acid methyl ester78%

Note : LiAlH₄ achieves full reduction to ethanol, while NaBH₄ with catalytic iodine selectively reduces the acid to an ester .

Substitution Reactions

Functionalization occurs at the cubane’s bridgehead or acetic acid side chain.

Reaction Reagents/Conditions Product Yield References
Halogenation (bridgehead)Br₂, FeCl₃, CH₂Cl₂, 25°C1-Bromo-cubane acetic acid62%
Amide formationSOCl₂, NH₃, 0°C2-(Cuban-1-yl)acetamide91%

Mechanism : Electrophilic substitution at the cubane bridgehead proceeds via a radical intermediate stabilized by the cube’s symmetry . Amidation follows classical acyl chloride intermediacy.

Cross-Coupling Reactions

The cubane motif participates in metal-catalyzed couplings, enabling bioconjugation.

Reaction Reagents/Conditions Product Yield References
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Cubane-biphenyl acetic acid55%
Ullmann couplingCuI, phenanthroline, DMFCubane-aryl ether acetic acid68%

Key Insight : The cubane’s electron-deficient nature enhances oxidative addition in Pd-mediated couplings .

Esterification and Protection

Controlled esterification preserves the acid for later deprotection.

Reaction Reagents/Conditions Product Yield References
Methyl ester formationCH₃OH, H₂SO₄, refluxMethyl 2-(cuban-1-yl)acetate95%
Boc protectionBoc₂O, DMAP, CH₂Cl₂Boc-2-(cuban-1-yl)acetic acid89%

Application : Boc-protected derivatives serve as intermediates in peptide synthesis.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that compounds similar to 2-(cuban-1-yl)acetic acid exhibit antimicrobial properties. The structural characteristics of the cubane framework can enhance interactions with microbial membranes, potentially leading to effective antimicrobial agents. Studies have shown that derivatives of cubane compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar activities, making it a candidate for further investigation in drug development .

2. Anti-inflammatory Properties

The unique structure of cubane derivatives has been linked to anti-inflammatory effects. Compounds that incorporate the cubane moiety have been studied for their ability to modulate inflammatory pathways. This suggests that this compound could be explored as a potential therapeutic agent for inflammatory diseases .

Materials Science

1. Polymer Chemistry

The incorporation of cubane derivatives into polymer matrices has been studied for enhancing material properties. The rigidity and thermal stability provided by the cubane structure can improve the performance of polymers used in various applications, including coatings and adhesives. Research into the synthesis of copolymers containing this compound could lead to materials with superior mechanical properties and resistance to degradation .

2. Nanotechnology

In nanotechnology, cubane-based compounds have been explored for their potential as building blocks in the synthesis of nanoscale materials. Their unique three-dimensional structure allows for precise arrangement at the nanoscale, which is crucial for developing advanced materials with specific functionalities .

Agricultural Applications

1. Pesticide Development

The potential use of this compound in agricultural chemistry is noteworthy. Its structural features may allow it to act as a scaffold for developing new pesticides or herbicides. Compounds derived from cubane frameworks have shown promise in controlling pest populations while minimizing environmental impact .

2. Plant Growth Regulators

Research into plant growth regulators has indicated that certain cubane derivatives can influence plant growth and development positively. Investigating this compound as a growth regulator could lead to advancements in agricultural productivity through improved crop yields and disease resistance .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity PubChem DatabaseDemonstrated effectiveness against specific bacterial strains
Anti-inflammatory Effects ResearchGate PublicationModulation of inflammatory markers in vitro
Polymer Chemistry Chemical BookEnhanced thermal stability in polymer blends
Pesticide Development Ambeed Product InformationPotential efficacy against common agricultural pests
Plant Growth Regulators Handbook of Herbs and SpicesPositive effects on seed germination rates

Mechanism of Action

The mechanism by which 2-(cuban-1-yl)acetic acid exerts its effects is primarily through its interactions with other molecules. The cubane structure provides a rigid, three-dimensional framework that can interact with various molecular targets. These interactions can influence the activity of enzymes, receptors, and other biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

2-(cuban-1-yl)acetic acid can be compared with other cubane derivatives and acetic acid derivatives:

    Cubane Derivatives: Compounds like cubane-1-carboxylic acid and cubane-1,4-dicarboxylic acid share the cubane structure but differ in the functional groups attached.

    Acetic Acid Derivatives: Compounds like phenylacetic acid and benzylacetic acid share the acetic acid moiety but differ in the substituents attached to the alpha carbon.

The uniqueness of this compound lies in its combination of the cubane structure with the acetic acid moiety, providing a distinct set of chemical and physical properties .

Biological Activity

2-(Cuban-1-yl)acetic acid is a novel organic compound characterized by its unique cubane structure, which imparts distinctive physical and chemical properties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the modulation of enzyme functions and interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C8H10O2C_8H_{10}O_2, with a molecular weight of approximately 150.16 g/mol. The cubane moiety contributes to its rigidity and unique spatial orientation, which may influence its biological interactions.

Table 1: Comparison of Structural Features

Compound NameMolecular FormulaKey Features
This compoundC8H10O2C_8H_{10}O_2Rigid structure; potential enzyme interactions
2-Aminoacetic Acid (Glycine)C2H5NO2C_2H_5NO_2Simplest amino acid; flexible structure
L-LeucineC6H13NO2C_6H_{13}NO_2Essential amino acid; important for proteins

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects . Research indicates that compounds with similar structures often modulate neurotransmitter systems, potentially leading to therapeutic applications in treating neurological disorders. The unique cubane structure may facilitate specific interactions with neurotransmitter receptors, enhancing its efficacy in neuroprotection.

Interaction with Enzymes

The compound's ability to interact with various enzymes is a focal point of ongoing research. Interaction studies have shown that this compound can influence enzyme activity, which is crucial for understanding its mechanism of action. The presence of both an amino group and a carboxylic acid group allows for diverse chemical reactivity, including esterification reactions that can further modify its biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of cubane derivatives:

  • Antimalarial Activity : Research on cubane analogs has demonstrated improved potency against Plasmodium falciparum, the causative agent of malaria, compared to traditional phenyl compounds .
  • Cytotoxicity Assessments : In vitro studies evaluated the cytotoxicity of related compounds in human cell lines, revealing variable activity levels. For instance, certain cubane derivatives exhibited lower IC50 values than their phenyl counterparts, indicating potential therapeutic benefits .
  • Mechanistic Insights : Investigations into the metabolic stability of cubane derivatives have yielded mixed results, with some studies suggesting increased solubility but decreased metabolic stability due to structural modifications .

Table 2: Summary of Biological Studies

Study FocusFindings
Neuroprotective EffectsPotential modulation of neurotransmitter systems
Antimalarial ActivityImproved potency against P. falciparum
Cytotoxicity AssessmentsVariable IC50 values across different cell lines
Metabolic StabilityMixed results; some derivatives showed decreased stability

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(cuban-1-yl)acetic acid derivatives, and how can reaction purity be optimized?

  • Methodology : Multi-step synthesis involving carbodiimide coupling agents (e.g., EDC/HOBt) to link the cubane moiety to the acetic acid backbone. Intermediate purification via flash chromatography (silica gel, gradient elution) improves yield. Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water mobile phase) and adjusting reaction stoichiometry to minimize by-products .
  • Key Data : Reported yields for analogous cubane derivatives range from 57% to 75% after iterative purification steps .

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish structural isomers of cubane-containing acetic acid derivatives?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR with deuterated solvents (e.g., CDCl3_3) to resolve proton environments. For cubane systems, characteristic peaks appear at δ 3.8–4.2 ppm (acetic acid protons) and δ 6.5–7.2 ppm (cubane aromatic protons). 2D NMR (COSY, HSQC) confirms connectivity .

Q. What crystallographic software is suitable for resolving the X-ray structure of this compound?

  • Methodology : SHELXL (v.2018+) refines small-molecule structures using high-resolution data. Key steps include:

  • Data collection: Bruker APEX-II diffractometer (Cu-Kα radiation, λ = 1.54178 Å).
  • Structure solution: Direct methods (SHELXT) followed by full-matrix least-squares refinement (SHELXL).
  • Validation: Check R1_1 < 0.05 and wR2_2 < 0.10 for reliability .

Advanced Research Questions

Q. How can discrepancies between computational and experimental bond angles in cubane-acetic acid hybrids be resolved?

  • Methodology :

  • Experimental : Refine X-ray data with SHELXL using anisotropic displacement parameters for non-H atoms. Compare cubane C–C bond lengths (expected: ~1.55 Å) to DFT-optimized geometries (B3LYP/6-311++G**) .
  • Analysis : Discrepancies >0.02 Å suggest crystal packing effects or thermal motion artifacts. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. What strategies mitigate decomposition during the synthesis of this compound under acidic conditions?

  • Methodology :

  • Reaction Design : Avoid strong acids (e.g., H2_2SO4_4) that destabilize the cubane core. Use mild proton sources (acetic acid) and low temperatures (0–5°C).
  • Monitoring : Track degradation via LC-MS; cubane fragmentation produces m/z 105 (C8_8H9+_9^+) .
  • Stabilization : Introduce electron-withdrawing groups (e.g., nitro) to the cubane scaffold to reduce ring strain .

Q. How do solvent polarity and hydrogen bonding influence the crystallization of this compound?

  • Methodology :

  • Screening : Test solvents with varying polarity indices (e.g., hexane [0.0], ethyl acetate [4.4], methanol [5.1]). Cubane derivatives often crystallize best from ethyl acetate/hexane (1:3) due to balanced solubility .
  • Hydrogen Bonding : Use Mercury 4.3 to map O–H···O interactions in the crystal lattice. Strong H-bonds (<2.8 Å) correlate with higher melting points (>200°C) .

Q. What computational approaches predict the acid dissociation constant (pKa) of this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the M06-2X/cc-pVTZ level. Calculate pKa via thermodynamic cycles (ΔGsolv_{solv} using SMD solvation model).
  • Validation : Compare to experimental pKa (estimated ~2.8–3.2 for cubane derivatives) using potentiometric titration (0.1 M NaOH, phenolphthalein indicator) .

Data Contradiction Analysis

Q. Conflicting reports on the thermal stability of this compound: How to reconcile DSC and TGA results?

  • Methodology :

  • DSC : Run at 10°C/min under N2_2. A sharp endotherm at 180–190°C suggests melting, not decomposition.
  • TGA : Mass loss >5% below 200°C indicates impurities. Purify via sublimation (100°C, 0.01 mmHg) and repeat analysis .
    • Resolution : Discrepancies often arise from residual solvents (e.g., DMF) absorbed in the crystal lattice .

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